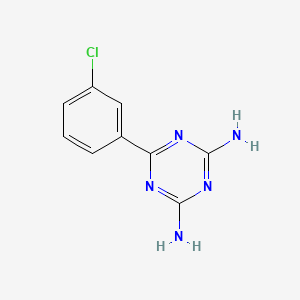

6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Description

The exact mass of the compound 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210911. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLXLPLVBAYDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309044 | |

| Record name | 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4514-54-9 | |

| Record name | 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4514-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 210911 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004514549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4514-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine. This compound is of significant interest in medicinal chemistry, notably as a known impurity of the anticonvulsant drug Lamotrigine, often designated as Lamotrigine Impurity C. The following sections will delve into the core chemical principles, a detailed experimental protocol, and the mechanistic underpinnings of the synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer and antimicrobial agents.[1][2] The synthesis of 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine is a process of significant academic and industrial relevance. A robust and well-characterized synthetic route is crucial for obtaining this compound in high purity for use as a reference standard in analytical methods or for further biological evaluation.[3]

The most direct and convergent synthetic strategy for this class of compounds involves the condensation of a substituted benzoyl cyanide with a guanidine-based synthon. This approach is favored for its efficiency and the ready availability of the starting materials. This guide will focus on a well-established method: the reaction of 3-chlorobenzoyl cyanide with dicyandiamide.

Logical Framework of the Synthesis

The synthesis is predicated on the formation of the triazine ring through a cyclocondensation reaction. The key bond formations occur between the nitrogen atoms of the guanidine moiety and the carbonyl and nitrile carbons of the benzoyl cyanide.

Caption: High-level overview of the synthetic strategy.

Mechanistic Insights

The reaction proceeds through a nucleophilic addition-elimination mechanism. The dicyandiamide, a dimer of cyanamide, serves as the source of the diamino-triazine core. The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the dicyandiamide.

The proposed mechanism is as follows:

-

Deprotonation of Dicyandiamide: A base abstracts a proton from dicyandiamide, generating a more potent nucleophile.

-

Nucleophilic Attack: The anionic dicyandiamide attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl cyanide.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with a nitrogen atom attacking the nitrile carbon.

-

Aromatization: Subsequent proton transfers and elimination of a water molecule lead to the formation of the stable, aromatic 1,3,5-triazine ring.

Experimental Protocol

This protocol is a synthesized representation of common procedures for the preparation of substituted diaminotriazines, adapted for the specific synthesis of 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine.[4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3-Chlorobenzoyl cyanide | 165.58 | 26152-02-3 | Starting material.[5] |

| Dicyandiamide | 84.08 | 461-58-5 | Reagent. |

| Potassium Hydroxide | 56.11 | 1310-58-3 | Base catalyst. |

| 2-Methoxyethanol | 76.09 | 109-86-4 | Solvent. |

| Methanol | 32.04 | 67-56-1 | For washing. |

| Deionized Water | 18.02 | 7732-18-5 | For work-up. |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methoxyethanol (100 mL).

-

Addition of Reagents: To the solvent, add dicyandiamide (8.4 g, 0.1 mol) and potassium hydroxide (1.12 g, 0.02 mol). Stir the mixture at room temperature for 15 minutes to ensure dissolution.

-

Addition of Starting Material: Add 3-chlorobenzoyl cyanide (16.6 g, 0.1 mol) to the reaction mixture in one portion.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 125°C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

-

Isolation of Product: Filter the precipitate and wash it sequentially with deionized water (2 x 50 mL) and cold methanol (2 x 30 mL) to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the isolated solid in a vacuum oven at 60-70°C to a constant weight.

Purification

The crude product is often of high purity. However, if further purification is required, recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water is recommended.

Characterization

The identity and purity of the synthesized 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight (221.65 g/mol ).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C-Cl).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

-

Cyanides: 3-Chlorobenzoyl cyanide is a toxic compound. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Have a cyanide antidote kit readily available.

-

Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Solvents: 2-Methoxyethanol and methanol are flammable and toxic. Handle in a fume hood and away from ignition sources.

Concluding Remarks

The synthesis of 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine via the cyclocondensation of 3-chlorobenzoyl cyanide and dicyandiamide is a reliable and efficient method. This guide provides a comprehensive framework for its preparation, from the underlying chemical principles to a detailed experimental protocol. Adherence to good laboratory practices and safety precautions is paramount throughout the synthesis. The successful synthesis and characterization of this compound are crucial for its application as a reference standard and in further chemical and biological research.

References

- K. R. V. V. Reddy, et al. (2011). AN IMPURITY PROFILE STUDY OF LAMOTRIZINE. Rasayan Journal of Chemistry, 4(2), 309-316.

- B. V. K. Reddy, et al. (2012). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 189-194.

- G. Madhusudhan, et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification, synthesis and characterization of new impurity. Der Pharma Chemica, 4(1), 100-105.

-

Pharmaffiliates. Lamotrigine-impurities. Available at: [Link].

-

Cleanchem. Lamotrigine EP Impurity C | CAS No: 94213-23-7. Available at: [Link].

-

PubChem. 3-Chlorobenzoyl cyanide. Available at: [Link].

-

M. Brzezinski, et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(23), 13673-13685. Available at: [Link].

-

J. J. Shie & J. M. Fang. (2007). A New Strategy for the Synthesis of Triazines and Tetrazoles from Alcohols and Aldehydes. The Journal of Organic Chemistry, 72(8), 3141-3144. Available at: [Link].

- U.S. Patent 4,602,017. (1986). 3,5-Diamino-6-substituted-1,2,4-triazines.

-

S. El-Gamel, et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1046-1052. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chlorobenzoyl cyanide | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Introduction

6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is a member of the phenyl-1,3,5-triazine class of compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions and detailed, field-proven experimental protocols for their validation. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for predicting a compound's behavior in biological systems, designing effective formulations, and ensuring analytical reproducibility.

While direct experimental data for 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is not extensively available in public literature, we can draw authoritative insights from closely related and well-characterized analogs, such as Lamotrigine [6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine].[3][4][5][6] This guide will leverage such comparative data to establish a robust predictive framework, coupled with self-validating experimental designs to generate empirical data.

Molecular Structure and Identity

-

IUPAC Name: 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine

-

Molecular Formula: C₉H₈ClN₅

-

Molecular Weight: 221.65 g/mol [7]

-

CAS Number: 4514-54-9[8]

The structure, characterized by a central triazine ring substituted with two amino groups and a 3-chlorophenyl group, imparts a unique combination of hydrogen bonding capabilities, aromatic interactions, and a degree of lipophilicity. These features are critical determinants of its physicochemical and biological properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, based on its structure and data from analogous compounds. These values serve as a baseline for experimental verification.

| Property | Predicted Value | Rationale / Comparative Compound |

| Melting Point (°C) | 248-254 | Based on the melting point of the isomeric 6-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine.[7] |

| pKa | ~5.5 | Analogous to Lamotrigine's pKa of 5.7, attributed to the basicity of the triazine ring nitrogens.[3][4] |

| Aqueous Solubility | Very slightly soluble | Phenyltriazine derivatives like Lamotrigine exhibit poor aqueous solubility (0.17 mg/mL at 25°C).[3][9] |

| LogP | ~1.8 | Estimated based on the lipophilicity of the chlorophenyl group and the hydrophilic amino groups. Lamotrigine has a LogP of 1.93.[6] |

Synthesis and Purification

The synthesis of 6-aryl-1,3,5-triazine-2,4-diamines is well-established and typically involves the condensation of a biguanide with a suitable ester or nitrile.[10] The following is a generalized, robust protocol for the synthesis of the title compound.

Synthetic Workflow

Caption: Generalized workflow for synthesis and purification.

Step-by-Step Synthesis Protocol

-

Biguanide Synthesis: A mixture of dicyandiamide and an appropriate salt (e.g., hydrochloride) in a suitable solvent is heated to form the biguanide intermediate. Microwave-assisted synthesis can significantly accelerate this step.[1][10]

-

Condensation and Cyclization: The biguanide intermediate is then reacted with 3-chlorobenzonitrile in the presence of a base (e.g., sodium methoxide) in a solvent like methanol. The reaction mixture is refluxed until completion, which can be monitored by Thin Layer Chromatography (TLC). This step results in the formation of the triazine ring.[10]

-

Isolation of Crude Product: Upon cooling, the crude product typically precipitates out of the solution. It can be isolated by filtration and washed with a non-polar solvent (e.g., hexane) to remove organic impurities.

-

Purification by Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent system, such as an isopropanol-water mixture.[11] Activated carbon can be added to the hot solution to remove colored impurities. The solution is then hot-filtered and allowed to cool slowly, promoting the formation of pure crystals.

-

Final Product: The purified crystals are collected by filtration, washed with cold solvent, and dried under vacuum to yield pure 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.

Experimental Determination of Physicochemical Properties

The following section details the experimental protocols for the determination of key physicochemical properties. The causality behind the experimental choices is highlighted to ensure a deep understanding of the methodology.

Melting Point Determination

-

Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid.

-

Methodology:

-

A small amount of the dried, crystalline product is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded.

-

-

Causality: A sharp melting range (typically < 2 °C) is indicative of high purity. Impurities tend to broaden and depress the melting range.

Aqueous Solubility

-

Principle: Determining the equilibrium concentration of the compound in water at a specific temperature. Given the expected low solubility, a shake-flask method followed by HPLC quantification is appropriate.

-

Experimental Workflow:

Caption: Workflow for shake-flask solubility determination.

-

Methodology:

-

An excess amount of the compound is added to a known volume of deionized water in a sealed vial.

-

The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a 0.22 µm filter to remove undissolved solid.

-

The clear filtrate is appropriately diluted and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

The concentration is determined by comparing the peak area to a standard calibration curve.

-

-

Causality: The shake-flask method ensures that the solution is saturated, providing the true equilibrium solubility. HPLC-UV offers high sensitivity and specificity for accurate quantification, which is crucial for poorly soluble compounds.

Determination of pKa

-

Principle: The pKa is the pH at which the compound is 50% ionized. For a compound with low aqueous solubility, potentiometric titration in a mixed solvent system or a UV-spectrophotometric method is recommended.

-

Methodology (UV-Spectrophotometric):

-

A stock solution of the compound is prepared in a suitable organic solvent (e.g., methanol).

-

A series of buffers with a range of known pH values (e.g., pH 2 to 10) are prepared.

-

A small aliquot of the stock solution is added to each buffer solution to maintain a constant total concentration.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the ionized and non-ionized species have different extinction coefficients is plotted against pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

-

-

Causality: The electronic structure of the compound changes upon protonation/deprotonation, leading to a change in the UV-Vis absorbance spectrum. This pH-dependent spectral shift allows for the determination of the ionization constant.

Analytical Characterization

A suite of analytical techniques is required to confirm the identity and purity of the synthesized compound.

| Technique | Expected Results | Purpose |

| ¹H NMR | Aromatic protons in the 7-8 ppm range; amino protons as a broad singlet. | Confirms the proton framework of the molecule. |

| ¹³C NMR | Signals for the triazine ring carbons (highly deshielded) and the chlorophenyl carbons. | Confirms the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. | Confirms the molecular weight and elemental composition. |

| HPLC | A single major peak indicating high purity. | Quantifies purity and can be used to identify impurities. |

| FTIR | Characteristic N-H stretching bands for the amino groups and C=N stretching for the triazine ring. | Confirms the presence of key functional groups.[12] |

Biological and Pharmacological Context

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[1] Derivatives have been investigated as:

-

Anticancer agents: Targeting various kinases and dihydrofolate reductase.[1][2][13]

-

Antimicrobial agents: Showing efficacy against bacteria and fungi.

-

Herbicides: The triazine core is found in many commercial herbicides.[7][14]

The specific biological activity of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine would need to be determined through biological screening assays. Its structural similarity to Lamotrigine, an anticonvulsant that acts on voltage-gated sodium channels, suggests that neurological targets could be a potential area of investigation.[4]

Conclusion

This guide provides a comprehensive framework for understanding and empirically determining the core physicochemical properties of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine. By leveraging data from well-characterized analogs and employing robust, self-validating experimental protocols, researchers can confidently generate the necessary data to advance their research and development efforts. The detailed methodologies and the rationale behind them are intended to empower scientists to not only perform these experiments but also to critically evaluate the results obtained.

References

- CHEMISTRY REVIEW(S) - accessdata.fda.gov. (2008, September 16).

- Lamotrigine | 84057-84-1 - ChemicalBook.

- Physicochemical properties of lamotrigine and its compatibility with various inactive ingredients to formulate lamotrigine orally disintegrating tablets | Request PDF - ResearchGate.

- Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem - NIH.

- View of Physicochemical Properties of Lamotrigine and its Compatibility with Various Inactive Ingredients to Formulate Lamotrigine Orally Disintegrating Tablets.

- 6-[3-[(2-Chlorophenyl)methoxy]phenyl]-1,3,5-triazine-2,4-diamine - SynHet.

- Schiff-Based Metal Complexes of Lamotrigine: Design, Synthesis, Characterization, and Biological Evaluation - NIH. (2021, March 15).

- A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. (2024, March 31).

- WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents.

- Review Article - An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds - Mansa STM Publishers. (2024, March 4).

- EP2054396A1 - A process for the preparation of lamotrigine - Google Patents.

- 2,4-Diamino-6-(4-chlorophényl)-1,3,5-triazine - Chem-Impex.

- 6-(3-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE | 4514-54-9 - ChemicalBook. (2024, August 8).

- 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem.

- 1,3,5-Triazine-2,4-diamine, 6-chloro- - the NIST WebBook.

- 6,6-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE - precisionFDA.

- Scholars Research Library Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific - Der Pharma Chemica.

- EP1140872B1 - An improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine - Google Patents.

-

6-(Chloromethyl)-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine - Optional[13C NMR]. Retrieved from 20.[3][5][15]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl- - the NIST WebBook. Retrieved from

- 1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl - PubChem.

- 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - NIH. (2020, March 25).

- Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides - ResearchGate.

- Recent Advances in the Biological Activity of s-Triazine Core Compounds - MDPI. (2022, February 12).

- Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and - International Journal of Pharmaceutical Research and Allied Sciences.

-

Synthetic scheme for 2,4-diamino-6-chloro-[3][5][15]triazines. - ResearchGate. Retrieved from

- 6-Methyl-1,3,5-triazine-2,4-diamine(542-02-9) 1H NMR spectrum - ChemicalBook.

- 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-N'-(1-methylpropyl)- - the NIST WebBook.

- 4-chlorophenyl)-6-ethoxy-N4-hexyl- - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2025, August 7).

- 6-Methyl-1,3,5-triazine-2,4-diamine 98% - Sigma-Aldrich.

- Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides - MDPI.

- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI.

- 2,4-Diamino-6-phenyl-1,3,5-triazine - Hazardous Agents | Haz-Map.

- 2,4-Diamino-6-(4-chlorophenyl)-1,3,5-triazine - Chem-Impex.

Sources

- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Lamotrigine | 84057-84-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 6-(3-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE | 4514-54-9 [chemicalbook.com]

- 9. medjpps.com [medjpps.com]

- 10. ijpras.com [ijpras.com]

- 11. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]

- 12. Schiff-Based Metal Complexes of Lamotrigine: Design, Synthesis, Characterization, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. View of Physicochemical Properties of Lamotrigine and its Compatibility with Various Inactive Ingredients to Formulate Lamotrigine Orally Disintegrating Tablets [ijpba.info]

Spectral analysis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (NMR, IR, Mass Spec)

A Guide to the Spectral Analysis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Introduction

In the landscape of medicinal chemistry and materials science, 1,3,5-triazine derivatives are of paramount importance, serving as scaffolds for a diverse range of therapeutic agents and functional materials.[1][2] The compound 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine represents a key structural motif, combining the rigid, electron-deficient triazine core with a substituted aromatic ring and reactive diamine functionalities. Accurate and comprehensive structural elucidation is the bedrock of its development and application. This technical guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required to unequivocally characterize this molecule.

This document is structured to provide not just data, but a cohesive analytical strategy. We will delve into the causality behind spectral features, offering field-proven insights into data interpretation and outlining robust, self-validating experimental protocols for researchers, scientists, and drug development professionals.

Caption: Key structural components of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For amino-substituted triazines, solution-state NMR can present complexities due to phenomena like restricted rotation around the C-N bonds, leading to the presence of different rotamers in equilibrium.[3][4][5] This can cause signal broadening or the appearance of multiple peaks for a single nucleus. Experimental choices, such as solvent and temperature, are therefore critical for obtaining high-resolution spectra.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a map of the proton environments. The electron-withdrawing nature of the triazine and chlorophenyl rings will significantly influence the chemical shifts of nearby protons, pushing them downfield.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

|---|---|---|---|---|

| ~8.3-8.5 | Multiplet | 2H | Ar-H | Protons on the chlorophenyl ring ortho to the triazine ring are expected to be the most deshielded due to the combined inductive and anisotropic effects. |

| ~7.5-7.7 | Multiplet | 2H | Ar-H | Protons on the chlorophenyl ring meta and para to the triazine ring. The exact shifts and splitting patterns will form a complex multiplet characteristic of a 1,3-disubstituted benzene ring. |

| ~6.8-7.0 | Broad Singlet | 4H | -NH₂ | Amine protons are exchangeable and often appear as broad signals. Their chemical shift is highly dependent on solvent, concentration, and temperature. A D₂O shake experiment would confirm this assignment by causing the peak to disappear.[3] |

¹³C NMR Spectroscopy: Carbon Backbone Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The carbons of the triazine ring are highly deshielded and are a key diagnostic feature.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

|---|---|---|

| ~167-170 | C-2, C-4 (Triazine) | These carbons are bonded to two nitrogen atoms and the amino groups, placing them in a highly electron-deficient environment. Due to the two identical amino substituents, these carbons are chemically equivalent. |

| ~165 | C-6 (Triazine) | This carbon is bonded to the chlorophenyl group and two ring nitrogens, making it distinct from C-2 and C-4. |

| ~135-138 | Ar-C (Quaternary) | The carbon of the phenyl ring attached to the triazine ring. |

| ~133 | Ar-C (Quaternary) | The carbon of the phenyl ring attached to the chlorine atom. |

| ~128-131 | Ar-CH | Aromatic carbons of the chlorophenyl ring. Four distinct signals are expected. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. For 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, the primary diagnostic signals will arise from the N-H bonds of the amine groups and the various bonds within the aromatic and triazine rings.

Predicted IR Absorption Bands (KBr Pellet) | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | | :--- | :--- | :--- | :--- | | 3450 - 3300 | Medium-Strong | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region.[6][7] | | 3200 - 3100 | Medium | Aromatic C-H Stretch | Phenyl Ring | | 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This sharp band can sometimes be mistaken for a carbonyl group if not cross-referenced with other data.[6][8] | | 1580 - 1450 | Medium-Strong | C=N and C=C Ring Stretching | Triazine & Phenyl Rings | A series of sharp peaks characteristic of aromatic and heteroaromatic systems. | | 1335 - 1250 | Strong | Aromatic C-N Stretch | Ar-NH₂ / Ar-Triazine | Strong vibrations indicating the connection of nitrogen atoms to the aromatic systems.[6] | | ~800 - 600 | Strong | C-Cl Stretch & C-H Out-of-Plane Bend | C-Cl & Phenyl Ring | The C-Cl stretch is typically found in the lower frequency region, while the C-H bending pattern can give clues about the substitution pattern on the benzene ring. |

The presence of strong bands in the 3450-3300 cm⁻¹ and 1650-1580 cm⁻¹ regions is a definitive indicator of the primary amine groups, providing a rapid and reliable confirmation of this key structural feature.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The presence of a chlorine atom is a powerful diagnostic tool due to its natural isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), which results in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.

Predicted Mass Spectrometry Data

| m/z Value | Ion | Significance |

|---|---|---|

| 221 | [M]⁺ | Molecular ion peak for the ³⁵Cl isotope. |

| 223 | [M+2]⁺ | Isotopic peak for the ³⁷Cl isotope. The ~3:1 intensity ratio of 221:223 is a clear confirmation of one chlorine atom. |

| 194 | [M - HCN]⁺ | Loss of hydrogen cyanide is a common fragmentation pathway for triazine rings. |

| 186 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 111 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation. |

Proposed Fragmentation Pathway

The fragmentation of triazine derivatives often involves the cleavage of the ring or the loss of substituents. The most intense ions in the spectrum are typically the molecular ion and fragments resulting from stable neutral losses.[9][10]

Caption: A proposed major fragmentation pathway for the analyte.

Integrated Spectral Analysis & Experimental Protocols

True structural confirmation is achieved by integrating the data from all three techniques. NMR defines the C-H framework, IR confirms the functional groups, and MS provides the molecular weight and substructural fragments. This multi-faceted approach ensures a self-validating system for characterization.

Caption: A comprehensive workflow for spectral analysis.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for compounds with amine protons as it slows their exchange rate, often resulting in sharper signals.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. For complex spectra, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended for unambiguous assignments.[4]

-

D₂O Exchange: To confirm -NH₂ protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the amine protons should diminish or disappear.[3]

Protocol 2: FT-IR Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Pressing: Place the powder into a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's electrospray source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range is set to scan well beyond the expected molecular weight (e.g., 50-500 m/z).

-

Fragmentation (MS/MS): To confirm fragmentation pathways, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 221) as the precursor and acquiring the spectrum of its fragment ions.

References

- Kaye, P. T., & Mphahlele, M. J. (2000).

- ResearchGate. (2025). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.

- PubMed. (n.d.).

- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.

- Semantic Scholar. (1971). Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. Semantic Scholar.

- Der Pharma Chemica. (n.d.).

- ResearchGate. (2025). Influence of Solvents on IR Spectrum of Aromatic Amines.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.

- RACO. (n.d.).

- Souhila, M., et al. (2016). Synthesis and spectral studies of 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazinane. European Journal of Chemistry, 7, 137-138.

- MDPI. (2023).

- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Triazine Synthesis. BenchChem.

- Universitat de Barcelona. (n.d.). Structural characterization of triazines. Tesis Doctorals en Xarxa.

- ResearchGate. (2016). Synthesis and spectral studies of 3,5-bis(4-chlorophenyl)-1-propyl-1,3,5-triazinane.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines. Chemistry LibreTexts.

- ResearchGate. (2025).

- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. IJPRAS.

- ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.

- National Center for Biotechnology Information. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. PubMed Central.

- Royal Society of Chemistry. (n.d.). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing.

Sources

- 1. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tdx.cat [tdx.cat]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. semanticscholar.org [semanticscholar.org]

The Biological Landscape of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,3,5-triazine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. This guide delves into the known and potential biological activities of a specific derivative, 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, providing a comprehensive resource for researchers and drug development professionals. While direct experimental data for this exact molecule is limited in publicly accessible literature, a wealth of information on closely related 6-aryl-1,3,5-triazine-2,4-diamines allows for a robust, data-driven exploration of its probable therapeutic potential, particularly in the realm of oncology.

The 1,3,5-Triazine Scaffold: A Foundation for Diverse Biological Activity

The 1,3,5-triazine ring system has been extensively explored as a scaffold for designing molecules with therapeutic value. This has led to the development of several clinically used drugs, including the anticancer agents altretamine and the DNA methyltransferase inhibitors azacitidine and decitabine. The versatility of the triazine core allows for the introduction of various substituents at the 2, 4, and 6 positions, leading to a wide array of biological activities, including:

-

Anticancer: This is the most extensively studied activity of 1,3,5-triazine derivatives, with compounds showing efficacy against a range of cancer cell lines.

-

Antiviral: Certain triazine derivatives have demonstrated activity against viruses such as influenza and herpes viruses.

-

Antimicrobial: The scaffold has been incorporated into molecules with antibacterial and antifungal properties.

-

Anti-inflammatory: Some derivatives have shown potential as anti-inflammatory agents.

-

Enzyme Inhibition: A significant mechanism of action for many triazine derivatives is the inhibition of key enzymes, particularly kinases involved in cell signaling pathways.

Synthesis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine: A Streamlined Approach

The synthesis of 6-aryl-1,3,5-triazine-2,4-diamines is often achieved through a one-pot, microwave-assisted method, which offers advantages in terms of reaction time and efficiency.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established methods for the synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines.

Materials:

-

Cyanoguanidine

-

3-Chlorobenzaldehyde

-

Aniline (or other appropriate amine)

-

Hydrochloric acid (HCl)

-

A suitable base (e.g., sodium hydroxide)

-

Ethanol

-

Microwave reactor

Procedure:

-

A mixture of cyanoguanidine, 3-chlorobenzaldehyde, and the chosen arylamine is prepared in a suitable solvent (e.g., ethanol) in a microwave-safe reaction vessel.

-

Concentrated hydrochloric acid is added catalytically to the mixture.

-

The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature and time to facilitate the three-component condensation reaction, forming a dihydrotriazine intermediate.

-

After cooling, a solution of a base (e.g., aqueous sodium hydroxide) is added to the reaction mixture.

-

The mixture is then subjected to a second round of microwave irradiation. This step promotes the rearrangement of the dihydrotriazine ring and subsequent dehydrogenative aromatization to yield the final 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine product.

-

The product can be isolated and purified using standard techniques such as filtration and recrystallization.

Causality of Experimental Choices:

-

Microwave Irradiation: This technique significantly accelerates the reaction rate, reducing reaction times from hours to minutes compared to conventional heating methods.

-

One-Pot Synthesis: This approach improves efficiency and reduces waste by eliminating the need to isolate and purify the intermediate dihydrotriazine.

-

Acid Catalysis: The initial condensation reaction is catalyzed by acid, which activates the aldehyde carbonyl group towards nucleophilic attack.

-

Base-Promoted Rearrangement and Aromatization: The addition of a base in the second step is crucial for the Dimroth rearrangement and the final aromatization to the stable triazine ring.

Anticipated Biological Activity: A Focus on Anticancer Properties

Based on extensive studies of analogous compounds, 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is strongly predicted to exhibit significant antiproliferative activity against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Studies on libraries of 6,N²-diaryl-1,3,5-triazine-2,4-diamines have revealed key structural features that influence their anticancer potency. The nature and position of substituents on the aryl ring at the 6-position play a critical role in determining the compound's activity and selectivity. The presence of a chlorine atom at the meta-position of the phenyl ring in the target compound is a feature shared with other biologically active molecules.

Quantitative Analysis of Related Compounds

To provide a quantitative perspective on the potential efficacy of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, the following table summarizes the antiproliferative activities (IC₅₀ values) of closely related analogs against various cancer cell lines.

| Compound ID | 6-Aryl Substituent | N²-Aryl Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analog 1 | 4-Chlorophenyl | Phenyl | MDA-MB-231 (Breast) | 5.2 | |

| Analog 2 | 3-Bromophenyl | 4-Methoxyphenyl | DU145 (Prostate) | 8.7 | |

| Analog 3 | 4-Fluorophenyl | 3-Chlorophenyl | HeLa (Cervical) | 12.1 | |

| Analog 4 | Phenyl | 4-Trifluoromethylphenyl | A549 (Lung) | 6.8 |

This table presents representative data from studies on analogous compounds to infer the potential activity of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.

Probable Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer effects of 1,3,5-triazine derivatives are often attributed to their ability to inhibit key signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.

Signaling Pathway Diagram: PI3K/mTOR Inhibition

Caption: Inhibition of the PI3K/mTOR pathway by 6-aryl-1,3,5-triazine-2,4-diamines.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that promote cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it a prime therapeutic target.

Signaling Pathway Diagram: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 6-aryl-1,3,5-triazine-2,4-diamines.

In Vitro Evaluation of Antiproliferative Activity: A Standardized Protocol

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability and proliferation. It is a standard method for the initial screening of potential anticancer compounds.

Experimental Protocol: MTT Assay

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the desired cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

Self-Validating System:

-

Controls: The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results.

-

Dose-Response Curve: A clear dose-dependent effect provides confidence in the observed activity.

-

Reproducibility: The experiment should be performed in triplicate and repeated to ensure the reproducibility of the results.

Future Directions and Conclusion

While the direct biological data for 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine remains to be fully elucidated, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. The synthetic accessibility and the well-documented activity of the 6-aryl-1,3,5-triazine-2,4-diamine scaffold make this compound a compelling candidate for further study. Future research should focus on its synthesis and subsequent in vitro screening against a panel of cancer cell lines to determine its IC₅₀ values. Mechanistic studies should then be undertaken to confirm its inhibitory effects on key signaling pathways such as PI3K/mTOR and EGFR. This systematic approach will be crucial in fully defining the therapeutic potential of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine and advancing it through the drug discovery pipeline.

References

-

Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. (URL: [Link])

-

6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central. (URL: [Link])

-

Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences. (URL: [Link])

-

6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. NIH. (URL: [Link])

-

Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. (URL: [Link])

-

Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. (URL: [Link])

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC - NIH. (URL: [Link])

The 1,3,5-Triazine Core: A Technical Guide to its Discovery and Enduring Legacy in Science

Abstract

The 1,3,5-triazine ring system, a deceptively simple six-membered heterocycle, stands as a cornerstone of modern chemistry. Its journey from a 19th-century laboratory curiosity to a privileged scaffold in pharmaceuticals, a robust building block in materials science, and a critical component in agriculture is a testament to its remarkable chemical versatility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery and history of 1,3,5-triazine derivatives. We will delve into the foundational syntheses of the 19th century, tracing the evolution of synthetic methodologies to the highly controlled and diverse strategies employed today. This guide will elucidate the causal relationships behind key experimental choices, provide detailed protocols for seminal and modern syntheses, and explore the ever-expanding applications of this remarkable heterocyclic core.

The Dawn of the Triazine Era: From Cyanogen Chemistry to a New Heterocycle

The story of the 1,3,5-triazine ring is intrinsically linked to the burgeoning field of organic chemistry in the 19th century and the intense scientific interest in "cyanogen" and its derivatives. This period was characterized by a move away from vitalism—the theory that organic compounds could only be produced by living organisms—towards a more systematic, synthesis-driven understanding of carbon-based molecules.

Justus von Liebig and the First Synthesis of a 1,3,5-Triazine Derivative (1834)

The prevailing chemical theory of the time was heavily focused on the concept of radicals, and the study of cyanogen (C₂N₂) and its compounds was at the forefront of this research.[3][4] Liebig's synthesis of melamine, a trimer of cyanamide, was a significant step in understanding the polymerization of these simple nitrogen-containing building blocks.[5]

The Pinner Synthesis: A New Route to the Triazine Core (1890)

Over half a century later, in 1890, Adolf Pinner reported a new method for the synthesis of 1,3,5-triazine derivatives, which has become known as the Pinner triazine synthesis.[6][7] This reaction involved the condensation of aryl amidines with phosgene to produce 2-hydroxy-4,6-diaryl-s-triazines.[6][7]

The rationale behind Pinner's choice of reactants can be understood from the established reactivity of its components. Amidines were known to possess nucleophilic nitrogen atoms capable of reacting with electrophilic carbonyl compounds. Phosgene, a highly reactive diacyl chloride, provided a suitable electrophilic partner to bring two amidine molecules together.

The Rise of a Versatile Building Block: Cyanuric Chloride

While the early syntheses of Liebig and Pinner were groundbreaking, the true explosion in 1,3,5-triazine chemistry was ignited by the widespread availability and understanding of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This versatile intermediate has become the most practical and widely used starting material for the synthesis of substituted 1,3,5-triazines.[8]

Industrial Synthesis of Cyanuric Chloride

The industrial production of cyanuric chloride is a two-step process that begins with the synthesis of cyanogen chloride (CNCl) from the reaction of hydrogen cyanide (HCN) and chlorine gas. The highly toxic and volatile cyanogen chloride is then trimerized at elevated temperatures over a carbon catalyst to yield cyanuric chloride.

Experimental Protocol: Industrial Synthesis of Cyanuric Chloride

-

Cyanogen Chloride Formation: Gaseous hydrogen cyanide and chlorine are introduced into a reactor where they react to form cyanogen chloride and hydrogen chloride.

-

Purification: The resulting gas stream is scrubbed with water to remove the hydrogen chloride.

-

Trimerization: The purified cyanogen chloride is passed over a bed of activated carbon catalyst at a high temperature, leading to the formation of cyanuric chloride vapor.

-

Condensation: The hot cyanuric chloride vapor is then cooled and condensed to a solid product.

Stepwise Nucleophilic Substitution: The Key to Diversity

The immense utility of cyanuric chloride lies in the differential reactivity of its three chlorine atoms to nucleophilic substitution. This allows for the sequential and controlled introduction of various functional groups onto the triazine ring by carefully managing the reaction temperature.

-

First Substitution: Occurs readily at low temperatures (0-5 °C).

-

Second Substitution: Requires moderately elevated temperatures (room temperature to 50 °C).

-

Third Substitution: Necessitates higher temperatures (typically >80 °C).

This stepwise reactivity provides a powerful and logical framework for the synthesis of a vast array of mono-, di-, and trisubstituted 1,3,5-triazines with diverse functionalities.

Experimental Protocol: Synthesis of a Trisubstituted 1,3,5-Triazine

This protocol describes the synthesis of a hypothetical trisubstituted triazine (Product C) from cyanuric chloride and three different nucleophiles (Nucleophile A, Nucleophile B, and Nucleophile C).

-

First Substitution:

-

Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF) and cool to 0 °C in an ice bath.

-

Slowly add a solution of Nucleophile A (1.0 eq) and a base (e.g., NaHCO₃, 1.1 eq) in the same solvent.

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolate the monosubstituted product (Product A) by precipitation in water and filtration.

-

-

Second Substitution:

-

Dissolve Product A (1.0 eq) in a suitable solvent and warm to room temperature.

-

Add a solution of Nucleophile B (1.0 eq) and a base (1.1 eq).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-8 hours.

-

Monitor the reaction by TLC.

-

Isolate the disubstituted product (Product B) by an appropriate workup procedure (e.g., extraction, crystallization).

-

-

Third Substitution:

-

Dissolve Product B (1.0 eq) in a high-boiling point solvent (e.g., dioxane, DMF).

-

Add Nucleophile C (1.1 eq) and a base (1.2 eq).

-

Heat the reaction mixture to a higher temperature (e.g., 90-100 °C) for 6-12 hours.

-

Monitor the reaction by TLC.

-

Isolate the final trisubstituted product (Product C) by purification techniques such as column chromatography or recrystallization.

-

Modern Synthetic Methodologies: Expanding the Horizons

Building upon the foundational work with cyanuric chloride, modern organic synthesis has introduced a variety of advanced methods for the preparation of 1,3,5-triazine derivatives, often focusing on increased efficiency, diversity, and sustainability.

Cyclotrimerization Reactions

The cyclotrimerization of nitriles, the reaction that forms the basis of cyanuric chloride synthesis, can be extended to a broader range of substrates to produce symmetrically substituted triazines. This method is particularly useful for the synthesis of triaryl- or trialkyl-1,3,5-triazines.

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the rapid generation of molecular complexity. Several MCRs have been developed for the synthesis of highly substituted 1,3,5-triazines, offering significant advantages in terms of efficiency and atom economy.

The Impact of 1,3,5-Triazine Derivatives Across Scientific Disciplines

The synthetic accessibility and structural tunability of the 1,3,5-triazine core have led to its widespread application in numerous fields.

Medicinal Chemistry: A Privileged Scaffold

The 1,3,5-triazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its three points of diversification allow for the fine-tuning of steric and electronic properties to optimize potency and selectivity.

| Therapeutic Area | Examples of 1,3,5-Triazine-Based Drugs/Candidates | Mechanism of Action (if known) |

| Anticancer | Altretamine (Hexamethylmelamine) | Alkylating agent |

| Antiviral | Certain investigational HIV inhibitors | Reverse transcriptase inhibition |

| Antimicrobial | Various developmental compounds | Inhibition of essential bacterial enzymes |

| Anti-inflammatory | Investigational compounds | Targeting inflammatory signaling pathways |

Agricultural Chemistry: Herbicides and Pesticides

The discovery of the herbicidal properties of 1,3,5-triazine derivatives in the 1950s revolutionized agriculture. Compounds like atrazine and simazine are potent inhibitors of photosynthesis in weeds. The synthesis of these herbicides relies on the stepwise nucleophilic substitution of cyanuric chloride with different amines.

Materials Science: From Polymers to Supramolecular Assemblies

The high nitrogen content and thermal stability of the 1,3,5-triazine ring make it an attractive building block for advanced materials.

-

Melamine-formaldehyde resins: These thermosetting polymers are known for their durability, heat resistance, and are widely used in laminates, adhesives, and dinnerware.[5]

-

Flame Retardants: The nitrogen-rich nature of melamine and its derivatives leads to the release of inert nitrogen gas upon combustion, which acts as a fire suppressant.

-

Supramolecular Chemistry: The planar structure and defined hydrogen bonding capabilities of melamine and cyanuric acid have made them model systems for studying self-assembly and crystal engineering.

Conclusion

The journey of 1,3,5-triazine derivatives from their initial synthesis in the early days of organic chemistry to their current status as indispensable molecules in a multitude of scientific disciplines is a compelling narrative of chemical discovery and innovation. The foundational work of pioneers like Justus von Liebig and Adolf Pinner laid the groundwork for our understanding of this heterocyclic system. The subsequent rise of cyanuric chloride as a versatile and readily available starting material unlocked the immense synthetic potential of the 1,3,5-triazine core, enabling the creation of a vast and diverse chemical space. As we look to the future, the unique properties of the 1,3,5-triazine ring will undoubtedly continue to inspire the development of novel therapeutics, advanced materials, and innovative solutions to global challenges.

References

- Pinner, A. (1890). Ueber Diphenyl-oxykyanidin. Berichte der deutschen chemischen Gesellschaft, 23(2), 2919–2922.

-

Pinner triazine synthesis. (2022, November 17). In Wikipedia. [Link]

-

Melamine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

- Sharma, A., et al. (2021).

- Maliszewski, D., & Drozdowska, D. (2022). Recent advances in the biological activity of s-triazine core compounds. Pharmaceuticals, 15(2), 221.

- Liao, L., et al. (2023). Advances in the synthesis of covalent triazine frameworks. ACS Omega, 8(5), 4527–4542.

- Nosova, E. V., et al. (2021). Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers, 8(23), 6666-6696.

- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.

-

Cyanogen. (2023, December 19). In Wikipedia. [Link]

- Giacomelli, G., Porcheddu, A., & De Luca, L. (2002). An efficient route to alkyl chlorides from alcohols using the complex TCT/DMF. Organic Letters, 4(4), 553–555.

- Gay-Lussac, J. L. (1815). Recherches sur l'acide prussique. Annales de Chimie, 95, 136–231.

- Simoes, M. F., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81–102.

- Kumar, N., et al. (2016).

- Melamine Derivatives - A Review on Synthesis and Application. (2012). Current Organic Synthesis, 9(3), 342-357.

- Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142.

- Pinner, A. (1890). Ueber Diphenyloxykyanidin. Berichte der deutschen chemischen Gesellschaft, 23(2), 2919-2922.

- Triazines – A comprehensive review of their synthesis and diverse biological importance. (2017). Journal of Chemical and Pharmaceutical Research, 9(5), 135-143.

- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2023). RSC Advances, 13(45), 31689-31737.

- Liebig, J. (1834). Ueber die Zersetzung des Harnstoffs. Annalen der Pharmacie, 10(1), 1-30.

- Pinner, A. (1892). Ueber die Einwirkung von Phosgen auf Amidoxime. Berichte der deutschen chemischen Gesellschaft, 25(1), 1414-1416.

- Smolin, E. M., & Rapoport, L. (1959).

- Grundmann, C., & Kreutzberger, A. (1954). Triazines. IX. 1,3,5-Triazine and its Formation from Hydrocyanic Acid. Journal of the American Chemical Society, 76(21), 5646–5650.

-

Cyanuric chloride. (2023, November 29). In Wikipedia. [Link]

-

Atrazine. (2023, December 15). In Wikipedia. [Link]

-

Melamine resin. (2023, October 27). In Wikipedia. [Link]

-

Supramolecular chemistry. (2023, December 20). In Wikipedia. [Link]

- Menicagli, R., et al. (1999). A convenient one-pot synthesis of 2,4,6-trisubstituted-1,3,5-triazines. Tetrahedron Letters, 40(47), 8419-8422.

-

The History Of Melamine And Shunhao Factory. (n.d.). Shunhao Machine & Mould Factory. Retrieved January 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pinner-Synthese – Wikipedia [de.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Pinner Triazine Synthesis [drugfuture.com]

- 6. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine: A Technical Guide for Preclinical Research

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. Within this esteemed class of heterocycles, 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (Chem-ID: 4514-54-9) emerges as a compound of significant interest for novel therapeutic development. While direct extensive research on this specific molecule is nascent, a wealth of data on structurally analogous 6-aryl- and 6,N-diaryl-1,3,5-triazine-2,4-diamines provides a robust framework for predicting its potential and guiding a targeted preclinical research program. This technical guide synthesizes the existing landscape of related compounds to propose a strategic, multi-pronged approach to characterizing the bioactivity of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, with a primary focus on oncology. We present detailed experimental workflows, from synthesis to advanced mechanistic studies, designed to rigorously evaluate its therapeutic promise.

Introduction: The Scientific Rationale

The 1,3,5-triazine ring system is a privileged scaffold, present in numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide pharmacological spectrum, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] The diamino-substituted triazines, in particular, have garnered substantial attention for their potential as targeted therapeutic agents. The core structure allows for versatile substitutions at the 6-position, enabling fine-tuning of the molecule's physicochemical properties and biological activity.

The subject of this guide, 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine, features a 3-chlorophenyl group at the 6-position. The presence and position of the chlorine atom on the phenyl ring are anticipated to significantly influence the compound's pharmacokinetic and pharmacodynamic profiles. Halogen substitutions are a common strategy in drug design to enhance binding affinity, improve metabolic stability, and modulate lipophilicity.

Notably, this compound is also identified as an impurity of the gastroprotective drug Irsogladine, which hints at a potentially favorable safety profile and presents an intriguing opportunity to explore shared or divergent biological activities.[2] The strong precedent for potent anticancer activity in closely related 6-aryl-1,3,5-triazine-2,4-diamines, especially against breast and prostate cancer cell lines, forms the primary impetus for the research avenues proposed herein.[1]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive roadmap for the initial preclinical evaluation of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.

Proposed Research Areas & Methodologies

The logical starting point for investigating a novel compound with a strong pedigree in a particular therapeutic area is a focused screening and mechanistic evaluation within that domain. Based on the extensive literature on analogous compounds, oncology, specifically solid tumors such as breast cancer, represents the most promising initial area of investigation.

Synthesis of 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine

A reliable and efficient synthesis is the bedrock of any preclinical research program. Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and high-yield production of 1,3,5-triazine derivatives.[3] The proposed synthesis adapts a one-pot, three-component reaction, which is both atom-economical and scalable.

Experimental Protocol: Microwave-Assisted Synthesis

-

Reaction Setup: In a 10 mL microwave reaction vial, combine 3-chlorobenzaldehyde (1 mmol), dicyandiamide (1.2 mmol), and N,N-dimethylformamide (DMF, 3 mL).

-

Acid Catalysis: Add concentrated hydrochloric acid (0.2 mL) to the mixture.

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 30 minutes.

-

Work-up: After cooling, pour the reaction mixture into 50 mL of cold water.

-

Precipitation: Neutralize the solution with 2M sodium hydroxide to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

In Vitro Antiproliferative Activity Screening

The primary hypothesis is that 6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine possesses anticancer activity. A tiered screening approach is proposed, starting with a broad panel of cancer cell lines and then focusing on those that show the highest sensitivity.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture human cancer cell lines (see Table 1) in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) values using non-linear regression analysis.

Table 1: Proposed Cancer Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Rationale for Inclusion |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | High sensitivity of TNBC to analogous 6,N²-diaryl-1,3,5-triazine-2,4-diamines has been reported.[4][5] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | To assess the spectrum of activity across different breast cancer subtypes. |

| DU-145 | Prostate Cancer | Preliminary studies on related compounds have shown activity against this cell line.[1] |

| A549 | Non-Small Cell Lung Cancer | Lung cancer is a leading cause of cancer mortality; DHFR inhibitors, a potential target class, are active here.[6] |

| HCT116 | Colorectal Cancer | To explore activity against common gastrointestinal malignancies. |

| MCF-10A | Non-cancerous Breast Epithelial Cells | Crucial for assessing selectivity: to determine if the compound's cytotoxicity is specific to cancer cells.[5] |

Mechanistic Studies: Unraveling the Mode of Action

Should the initial screening reveal potent and selective antiproliferative activity, the next logical step is to investigate the underlying mechanism of action. Based on the known targets of similar triazine compounds, the following areas are of high priority.

2.3.1. Apoptosis Induction

Many successful anticancer agents exert their effects by inducing programmed cell death (apoptosis).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Treatment: Treat the most sensitive cancer cell line with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

2.3.2. Kinase Inhibition Profiling

Substituted 1,3,5-triazines are known to inhibit various protein kinases involved in cancer cell proliferation and survival, such as PI3K and mTOR.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a panel of cancer-relevant kinases.

-

Primary Screen: Initially, screen at a single high concentration (e.g., 10 µM) to identify potential hits (kinases inhibited by >50%).

-

Dose-Response: For any identified hits, perform follow-up dose-response assays to determine the IC₅₀ (concentration causing 50% inhibition of enzyme activity).

-

Cell-Based Validation: If a specific kinase is strongly inhibited, validate this finding in cells by examining the phosphorylation status of its downstream substrates via Western blotting. For example, if PI3K/mTOR is inhibited, probe for phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6).

2.3.3. Dihydrofolate Reductase (DHFR) Inhibition

The diaminotriazine structure is reminiscent of the antifolate drug methotrexate, and DHFR is a validated target for this class of compounds.[6]

Experimental Protocol: DHFR Enzyme Inhibition Assay

-

Assay Principle: Use a commercially available DHFR inhibitor screening kit that measures the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of dihydrofolate to tetrahydrofolate by DHFR.

-

Procedure: Perform the assay according to the manufacturer's instructions, incubating recombinant human DHFR with NADPH, dihydrofolate, and varying concentrations of the test compound.

-

Data Analysis: Calculate the rate of NADPH consumption and determine the IC₅₀ of the test compound against DHFR. Methotrexate should be used as a positive control.

Advanced Research Directions